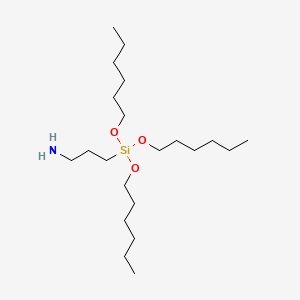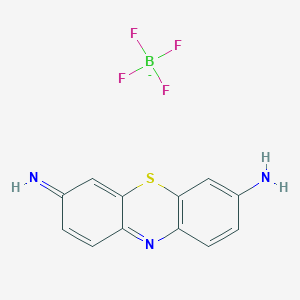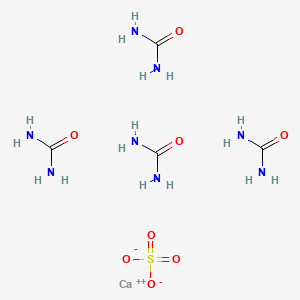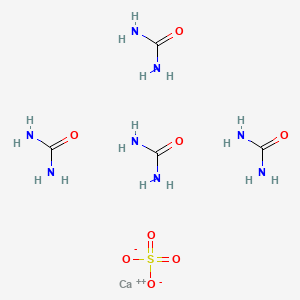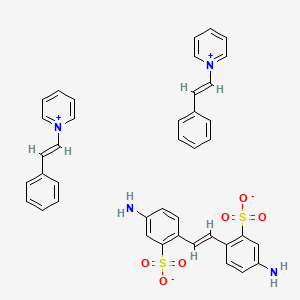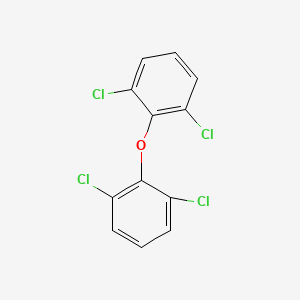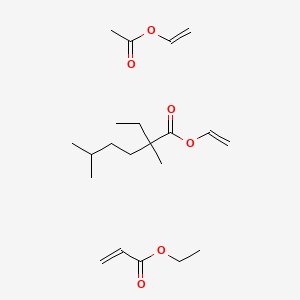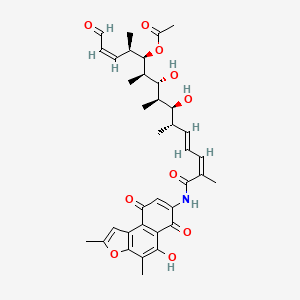
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S is a complex organic compound with a molecular formula of C40H47NO12 and a molecular weight of 733.8 . This compound is a derivative of rifamycin, a well-known antibiotic used to treat bacterial infections. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S involves multiple steps, including the selective removal of specific functional groups and the introduction of double bonds. The synthetic route typically starts with rifamycin S as the precursor. The key steps include:
Dehydrogenation: Introduction of double bonds at the 27,28 and 11,28,29 positions.
Dehydroxylation: Removal of hydroxyl groups at the 12 and 19 positions.
Demethoxylation: Removal of the methoxy group at the 27 position.
Reduction: Reduction of specific functional groups to achieve the desired structure.
Analyse Chemischer Reaktionen
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S has several scientific research applications:
Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial RNA synthesis by binding to the beta subunit of RNA polymerase, thereby preventing the transcription of essential genes. This mechanism is similar to that of other rifamycin derivatives.
Vergleich Mit ähnlichen Verbindungen
27,28-Didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-oxorifamycin S is unique due to its specific structural modifications. Similar compounds include:
Rifamycin S: The precursor to the compound, with a similar core structure but different functional groups.
Rifampicin: Another rifamycin derivative with potent antibacterial activity.
Rifabutin: A rifamycin derivative used to treat tuberculosis.
The uniqueness of this compound lies in its specific dehydrogenation, dehydroxylation, and demethoxylation, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
172097-89-1 |
|---|---|
Molekularformel |
C36H43NO10 |
Molekulargewicht |
649.7 g/mol |
IUPAC-Name |
[(2Z,4R,5R,6R,7R,8R,9S,10S,11E,13Z)-7,9-dihydroxy-15-[(5-hydroxy-2,4-dimethyl-6,9-dioxobenzo[e][1]benzofuran-7-yl)amino]-4,6,8,10,14-pentamethyl-1,15-dioxopentadeca-2,11,13-trien-5-yl] acetate |
InChI |
InChI=1S/C36H43NO10/c1-17(30(41)21(5)31(42)22(6)34(47-24(8)39)18(2)13-10-14-38)11-9-12-19(3)36(45)37-26-16-27(40)28-25-15-20(4)46-35(25)23(7)32(43)29(28)33(26)44/h9-18,21-22,30-31,34,41-43H,1-8H3,(H,37,45)/b11-9+,13-10-,19-12-/t17-,18+,21+,22+,30-,31+,34+/m0/s1 |
InChI-Schlüssel |
XPBABJVRNBZFEG-ABQGJKNTSA-N |
Isomerische SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C\C=O)OC(=O)C)O)O)/C)O)C |
Kanonische SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=O)OC(=O)C)O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



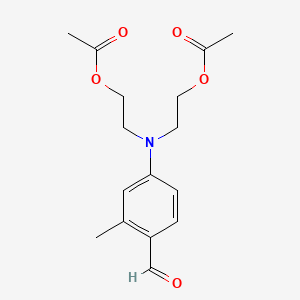
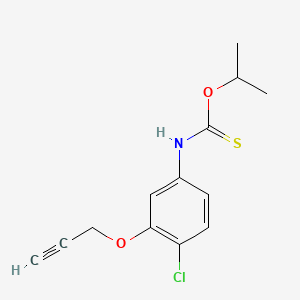
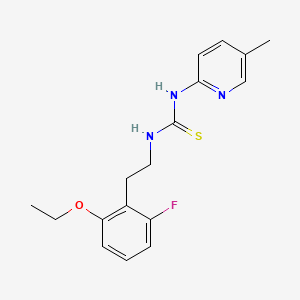
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
